3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
Description
3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a methoxy group at position 5, a carboxylic acid at position 2, and a 4-chlorobenzyloxy group at position 3. This structure combines aromatic, electron-withdrawing (chlorine), and hydrophilic (carboxylic acid) moieties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis likely involves alkylation of a thiophene precursor with 4-chlorobenzyl chloride, followed by functional group modifications, as inferred from analogous routes in the evidence .
Properties
Molecular Formula |
C13H11ClO4S |
|---|---|
Molecular Weight |
298.74 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
GJYIDZVBLWVMMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)O)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with 4-chlorobenzyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Thiophene | 5-methoxy, 3-(4-Cl-benzyloxy), 2-COOH | Carboxylic acid, benzyl ether |
| 5-[(4-Cl-3-Me-phenoxy)methyl]thiophene-2-COOH | Thiophene | 5-(4-Cl-3-Me-phenoxymethyl), 2-COOH | Carboxylic acid, methylphenoxy |
| 2-(4-Cl-Ph)-4-Me-5-thiazolecarboxylic Acid | Thiazole | 4-methyl, 2-(4-Cl-phenyl), 5-COOH | Carboxylic acid, thiazole |
Table 2: Inferred Physicochemical Properties
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Bioactivity Insights |
|---|---|---|---|
| Target Compound | ~2.8 | ~0.5 (aqueous) | Potential kinase/Clk inhibition |
| 3-((3-Cl-benzyl)oxy)-5-MeO-thiophene-2-COOH | ~3.1 | ~0.3 (aqueous) | Reduced target affinity vs. para |
| 5-Chloro-1-(4-Cl-benzyl)-indole-2-COOH | ~3.5 | ~0.1 (aqueous) | Enhanced metabolic stability |
Research Findings and Implications
- Positional Isomerism : The para-chloro substitution in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., Clk1/4) compared to meta-substituted analogs .
- Heterocycle Impact : Thiophene-based analogs exhibit higher aqueous solubility than thiazole or indole derivatives, favoring oral bioavailability .
- Synthetic Scalability : highlights commercial production of thiophene-carboxylic acids, suggesting feasible large-scale synthesis for the target compound .
Biological Activity
3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is an organic compound with potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a thiophene ring substituted with a 4-chlorobenzyl group and a methoxy group, suggests diverse interactions with biological targets.
The molecular formula of 3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is C13H11ClO4S, with a molecular weight of 298.74 g/mol. Its IUPAC name is 3-[(4-chlorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid, and it can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClO4S |
| Molecular Weight | 298.74 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |
| InChI Key | GJYIDZVBLWVMMD-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors, which may lead to its observed antimicrobial and anticancer effects. The thiophene ring structure allows for potential intercalation with DNA or interaction with protein active sites, influencing various biological pathways.
Antimicrobial Activity
Studies have indicated that compounds similar to 3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Research has demonstrated that the compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. In vitro studies indicate that it could interfere with the cell cycle and promote cell death in various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antimicrobial effects.
- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with 3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid led to a significant decrease in cell viability compared to untreated controls, indicating its potential as an anticancer agent.
Research Findings Summary
Recent research highlights the following key findings regarding the biological activity of 3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth |
| Anticancer Activity | Induction of apoptosis in cancer cells |
| Mechanism Insights | Potential enzyme inhibition and DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
